Ammonium titanyl oxalate monohydrate

TiO₂ phase control low-temperature rutile synthesis precursor calcination

Ammonium titanyl oxalate monohydrate (CAS 10580-03-7) outperforms TiCl₄, TiOSO₄, and titanium alkoxides: (1) non-hygroscopic, ambient-stable crystalline solid; (2) yields phase-pure rutile TiO₂ at 800°C—200°C lower than ilmenite intermediates; (3) ammonium counter-ion enables in-situ N-doping without external NH₃; (4) alkali-metal-free, eliminating K/Na interference in analytical protocols. Ideal for TiO₂ thin films, photocatalysts, and standard solutions. ≥98% purity; bulk available.

Molecular Formula C4H12N2O10Ti
Molecular Weight 296.01 g/mol
Cat. No. B12061679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium titanyl oxalate monohydrate
Molecular FormulaC4H12N2O10Ti
Molecular Weight296.01 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O.O=[Ti]
InChIInChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;;
InChIKeyNEZNIVWAEMNBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Titanyl Oxalate Monohydrate: Chemical Identity and Procurement-Relevant Characteristics


Ammonium titanyl oxalate monohydrate ((NH₄)₂[TiO(C₂O₄)₂]·H₂O, CAS 10580-03-7) is a water-soluble titanium(IV) coordination complex of the titanyl oxalate class, crystallizing in the monoclinic P2₁/c space group with a tetrameric anion structure [1] [2]. Unlike many titanium precursors that are moisture-sensitive alkoxides or highly corrosive chlorides, this compound is a non-hygroscopic, indefinitely stable crystalline solid at room temperature, enabling straightforward handling and storage under ambient conditions [3]. It functions as a dual-purpose titanium and oxalate standard and serves as a molecular precursor for TiO₂ in thin films, catalyst supports, and photocatalysts, with decomposition to TiO₂ occurring between 145 and 290 °C followed by crystallization to anatase (350–700 °C) and rutile (≥ 800 °C) [4].

Why Ammonium Titanyl Oxalate Monohydrate Cannot Be Swapped with Generic Titanium Precursors


The prevalent perception that any water-soluble titanium source can interchangeably serve as a TiO₂ precursor or standard is refuted by the compound’s multi-functional architecture. The ammonium counter-ion simultaneously enables in-situ nitrogen doping of the resulting oxide, a capability absent in potassium titanyl oxalate and titanium oxysulfate [1]. The oxalate ligand framework imparts a defined thermal decomposition pathway yielding phase-pure rutile at temperatures 200 °C lower than required for conventional ilmenite-derived intermediates, while the alkali-metal-free composition eliminates the potassium or sodium interference that disqualifies potassium titanyl oxalate from low-ionic-strength analytical protocols [2] [3]. Simple substitution with TiCl₄, TiOSO₄, or titanium alkoxides forfeits these compound-specific synergies altogether.

Quantitative Differentiation Evidence for Ammonium Titanyl Oxalate Monohydrate Versus Closest Analogs


Phase-Pure Rutile TiO₂ Achieved at 800 °C vs. Anatase from Ilmenite-Derived Intermediate

The low-oxalate titanyl hydroxide intermediate derived from commercial-grade ammonium titanyl oxalate (ATO) calcined at 800 °C for 1 hour consistently yields an all-rutile TiO₂ product. In contrast, the corresponding intermediate derived from an ilmenite ore leachate (a competing industrial route to TiO₂) yields predominantly anatase TiO₂ under identical calcination conditions (800 °C, 1 h) [1]. The leachate-derived intermediate requires a 200 °C higher temperature (1000 °C) to convert to rutile [1].

TiO₂ phase control low-temperature rutile synthesis precursor calcination

Alkali-Metal-Free Titanium Standard vs. Potassium Titanyl Oxalate for Low-Ionic-Strength Analytical Protocols

Ammonium titanyl oxalate monohydrate enables preparation of titanium(IV) standard solutions containing zero alkali-metal ions, making them compatible with perchlorate media and low-ionic-strength equilibrium studies. The established primary standard potassium titanyl oxalate dihydrate (K₂TiO(C₂O₄)₂·2H₂O) introduces two equivalents of potassium per titanium, rendering the resulting solutions unsuitable for photometric methods and studies requiring univalent-univalent salt background electrolytes such as NaClO₄ [1]. The ammonium salt exhibits stoichiometric purity levels of TiO₂ 27.22 ± 0.05% (calc. 27.17%), oxalate 59.90 ± 0.03% (calc. 59.87%), and residual chloride <10 ppm after two recrystallizations, with no gravimetric verification needed for titanium content [2].

analytical standard titanium quantification ionic strength control

Single-Source Molecular Precursor for In-Situ N-Doped TiO₂: No External Nitrogen Reagent Required

Calcination of ammonium titanyl oxalate monohydrate directly yields N-doped TiO₂ without addition of ammonia gas, urea, or any other external nitrogen source. The ammonium cation inherent to the precursor is incorporated as interstitial nitrogen during thermal decomposition, narrowing the TiO₂ band gap. N-TiO₂ calcined at 700 °C exhibits the highest specific photodegradation rate (quantum yield) for methyl orange under both UV and all-wavelength illumination, attributed to the coexistence of anatase and rutile phase junctions [1]. In contrast, achieving comparable N-doping from potassium titanyl oxalate or titanium alkoxides requires a separate nitrogen doping step using NH₃ flow or organic amines, introducing additional process complexity and inhomogeneity risks [2].

visible-light photocatalysis N-doped TiO₂ synthesis band-gap engineering

Thermal Stability Contrast: Ammonium Titanyl Oxalate More Stable Than Parent Oxalate vs. Potassium Titanyl Oxalate Less Stable Than Parent

Simultaneous TGA, DTA, and effluent gas analysis of oxalate series reveals opposing trends upon titanyl complexation: ammonium titanyl oxalate is more thermally stable than ammonium oxalate, whereas potassium titanyl oxalate is less stable than potassium oxalate [1]. This divergent behavior means that the ammonium titanyl complex provides enhanced thermal robustness relative to its simple oxalate counterpart, while the potassium analog exhibits thermal destabilization. The ammonium titanyl oxalate monohydrate additionally shows no mass loss up to 50 °C, with water of crystallization lost in two discrete steps between 50–120 °C and 140–190 °C, and anhydrous salt decomposition commencing only at 220 °C [2].

thermal decomposition TGA-DTA precursor stability

Tetrameric Anion Structure Distinct from Simpler Monomeric Titanium Precursors

Single-crystal X-ray diffraction reveals that ammonium titanyl oxalate monohydrate crystallizes as a cyclic tetranuclear complex [Ti₄O₂(C₂O₄)₈]⁸⁻ with bridging μ-oxo linkages (Ti–O distances 1.785–1.855 Å) and significantly longer Ti–O bonds trans to the bridging oxygens (2.060–2.116 Å) [1]. This tetrameric architecture is fundamentally different from the monomeric or dimeric structures of commonly used titanium precursors such as titanium tetraisopropoxide or potassium titanyl oxalate. The pre-organized Ti–O–Ti connectivity in the crystal lattice is believed to template the solid-state decomposition pathway, accounting for the distinct phase-selectivity observed during calcination [1] [2].

crystal structure precursor architecture decomposition pathway

High-Value Application Scenarios Where Ammonium Titanyl Oxalate Monohydrate Outperforms Alternatives


Low-Temperature Rutile TiO₂ Pigment Production via Calcination Route

Industrial TiO₂ pigment manufacturers seeking rutile-phase product at reduced energy expenditure can adopt ATO-derived titanyl hydroxide. Calcination at 800 °C yields all-rutile TiO₂, whereas competing ilmenite leachate intermediates require 1000 °C for the same phase conversion, corresponding to a 200 °C reduction in furnace operating temperature [1]. This directly lowers fuel consumption and extends refractory lining service life in rotary kilns.

Alkali-Metal-Free Titanium Standard Solution Preparation for Spectrophotometric and Equilibrium Analysis

Analytical laboratories requiring titanium(IV) standard solutions for perchlorate-based media or low-ionic-strength spectrophotometric assays should select ammonium titanyl oxalate monohydrate over potassium titanyl oxalate. The ammonium salt generates solutions completely free of alkali-metal ions, eliminating the systematic interference that potassium introduces and obviating the need for supplementary gravimetric titanium verification [2] [3].

One-Step Synthesis of Visible-Light-Active N-Doped TiO₂ Photocatalysts Without Hazardous Ammonia Gas

Researchers developing N-doped TiO₂ photocatalysts for environmental remediation can exploit the intrinsic nitrogen content of ammonium titanyl oxalate monohydrate. A single calcination step in air generates interstitial N-doped TiO₂ with visible-light activity, avoiding the separate NH₃ gas treatment required when using titanium alkoxide or chloride precursors [4]. The 700 °C calcined product delivers optimum anatase-rutile phase junction performance for methyl orange photodegradation [4].

Spin-Coated Anatase TiO₂ Thin Films from Aqueous Precursor Solutions

Thin-film deposition laboratories seeking to replace organic-solvent-based alkoxide spin-coating formulations with safer aqueous chemistries can employ ammonium titanyl oxalate monohydrate solutions. The resulting anatase TiO₂ thin films are qualitatively comparable to those grown by other wet-chemical techniques, while eliminating the flammability and toxicity hazards associated with titanium alkoxide organic solvents [5].

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